molecular formula C18H22N2O3S B14979190 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide

Cat. No.: B14979190
M. Wt: 346.4 g/mol
InChI Key: RFOVZSCVEMBVOU-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide is a pyrrole-based derivative characterized by a propanamide backbone substituted with a phenylsulfonyl group, an allyl (prop-2-en-1-yl) moiety, and dimethyl groups at positions 4 and 5 of the pyrrole ring.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]propanamide

InChI

InChI=1S/C18H22N2O3S/c1-5-12-20-14(4)13(3)17(18(20)19-16(21)6-2)24(22,23)15-10-8-7-9-11-15/h5,7-11H,1,6,12H2,2-4H3,(H,19,21)

InChI Key

RFOVZSCVEMBVOU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CC=C)C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The dimethyl and phenylsulfonyl groups are introduced through electrophilic substitution reactions. For example, methylation can be achieved using methyl iodide in the presence of a base, while the phenylsulfonyl group can be introduced using phenylsulfonyl chloride.

    Alkylation: The prop-2-en-1-yl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Amidation: Finally, the propanamide moiety is introduced through an amidation reaction, where the pyrrole derivative reacts with propanoyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring and the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products:

    Oxidation Products: Alcohols, ketones, and sulfoxides.

    Reduction Products: Sulfides and thiols.

    Substitution Products: Various substituted pyrrole derivatives.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

The compound shares structural similarities with other pyrrole-propanamide derivatives, particularly in terms of core heterocyclic architecture and sulfonamide/alkyl substituents. Below is a comparative analysis based on available evidence:

2.1 2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine ()
  • Structure: Features a methylsulfonyl group (instead of phenylsulfonyl) and an amino-propanamine side chain.
  • The presence of an amino group in the side chain may confer basicity, influencing binding interactions in biological systems.
  • Inferred Properties : Likely exhibits higher solubility in polar solvents compared to the target compound due to reduced aromaticity.
2.2 N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide ()
  • Structure: Substituted with a cyano group, diphenyl rings, and a butyl chain.
  • Key Differences: The cyano group introduces strong electron-withdrawing effects, which may stabilize the pyrrole ring and influence electronic properties.
  • Inferred Properties : Higher molecular weight (385.50 g/mol vs. ~377 g/mol for the target compound) and enhanced hydrophobicity due to aromatic groups.
2.3 Fentanyl Analogues with Propanamide Backbones ()
  • Examples :
    • N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluoroisobutyryl fentanyl).
  • Key Differences: Piperidine-based scaffolds instead of pyrrole cores.
  • Relevance : Highlights the role of propanamide moieties in modulating bioactivity across diverse pharmacophores.

Data Table: Comparative Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide C₂₁H₂₄N₂O₃S ~377.49 Phenylsulfonyl, allyl, dimethyl Medicinal chemistry (hypothetical)
2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine C₁₂H₂₄N₄O₂S 312.41 Methylsulfonyl, amino-propanamine, tetramethyl Drug discovery (unreported)
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide C₂₅H₂₇N₃O 385.50 Cyano, diphenyl, butyl Material science or bioactive agents

Research Findings and Methodological Considerations

  • Structural Analysis Tools :
    • Programs like SHELXL () and ORTEP-III () are critical for refining crystal structures and visualizing anisotropic displacement ellipsoids in analogous compounds. These tools enable precise determination of bond lengths, angles, and torsional conformations, which are essential for comparing steric and electronic effects across derivatives.
  • This contrasts with the more stable alkyl/aryl groups in analogues (e.g., butyl in ).
  • Biological Activity: No direct pharmacological data are available for the target compound. However, sulfonamide-containing pyrroles (e.g., ) are often explored for antimicrobial or enzyme inhibitory activity, suggesting a plausible research direction .

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique molecular structure and biological activity. This compound features a pyrrole ring substituted at various positions, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O3S, with a molecular weight of 424.6 g/mol. The compound's structure includes:

  • Pyrrole Ring: A five-membered ring with nitrogen.
  • Phenylsulfonyl Group: Enhances solubility and biological interaction.
  • Prop-2-en-1-yl Group: Contributes to the compound's reactivity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in therapeutic areas. Key findings include:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines. For instance, studies have shown that related pyrrole derivatives can suppress cell growth and enhance apoptosis in human cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

The compound may act as an enzyme inhibitor , particularly targeting kinases involved in cancer progression. The sulfonyl group is believed to interact with the active sites of these enzymes, potentially leading to reduced phosphorylation of key substrates . This inhibition can disrupt critical cellular processes and contribute to the overall anticancer effects.

Immunomodulatory Effects

In addition to its anticancer properties, there is evidence suggesting that this compound may modulate immune responses. It has been observed to enhance the production of monoclonal antibodies in recombinant cell cultures, indicating its potential utility in biopharmaceutical production .

Case Studies and Research Findings

A detailed examination of various studies reveals the following insights into the biological activity of this compound:

StudyFocus AreaKey Findings
Study 1Anticancer ActivityDemonstrated significant antiproliferative effects on various human cancer cell lines.
Study 2Enzyme InhibitionIdentified as an effective inhibitor of specific kinases involved in tumorigenesis.
Study 3ImmunomodulationEnhanced monoclonal antibody production in CHO cells, improving yield and quality.

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Binding to Enzymes: The compound likely binds to enzyme active sites, inhibiting their function.
  • Modulation of Signaling Pathways: It may alter signaling cascades that regulate cell growth and apoptosis.
  • Impact on Cellular Metabolism: By affecting glucose uptake and ATP production, it can influence overall cellular energy dynamics.

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